molecular formula C20H17N3O4 B11566612 N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11566612
M. Wt: 363.4 g/mol
InChI Key: FXHQIAFIABEAME-FYJGNVAPSA-N
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Description

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound has been shown to:

Comparison with Similar Compounds

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17N3O4/c1-27-19-10-9-17(23(25)26)11-16(19)13-21-22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+

InChI Key

FXHQIAFIABEAME-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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